molecular formula C8H5FO3 B2960811 2-(4-Fluorophenyl)-2-oxoacetic acid CAS No. 2251-76-5

2-(4-Fluorophenyl)-2-oxoacetic acid

Cat. No.: B2960811
CAS No.: 2251-76-5
M. Wt: 168.123
InChI Key: YRGDGXWJSRZRAS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoacetic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to an oxoacetic acid moiety

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoacetic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It can be used in the production of various chemical products, including agrochemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-2-oxoacetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluorobenzaldehyde as the starting material.

  • Formation of the Intermediate: The 4-fluorobenzaldehyde undergoes a reaction with malonic acid in the presence of a base (such as sodium ethoxide) to form the intermediate 4-fluorophenyl-2-oxoacetic acid.

  • Purification: The intermediate is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Derivatives with different functional groups.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoacetic acid

  • 2-(4-Bromophenyl)-2-oxoacetic acid

  • 2-(4-Iodophenyl)-2-oxoacetic acid

Uniqueness: 2-(4-Fluorophenyl)-2-oxoacetic acid is unique due to the presence of the fluorine atom, which imparts different chemical and biological properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom enhances the compound's stability and reactivity, making it a valuable tool in various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGDGXWJSRZRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2251-76-5
Record name 2-(4-fluorophenyl)-2-oxoacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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